molecular formula C4H9N5 B8036923 1-Ethyl-5-hydrazinyl-1h-1,2,4-triazole

1-Ethyl-5-hydrazinyl-1h-1,2,4-triazole

Cat. No.: B8036923
M. Wt: 127.15 g/mol
InChI Key: MMWSQQYPEMWKBX-UHFFFAOYSA-N
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Description

1-Ethyl-5-hydrazinyl-1H-1,2,4-triazole is a substituted 1,2,4-triazole derivative characterized by an ethyl group at the N1 position and a hydrazinyl (-NH-NH₂) moiety at the C5 position. The 1,2,4-triazole scaffold is a versatile heterocycle widely studied for its applications in medicinal chemistry, materials science, and energetic materials due to its stability, hydrogen-bonding capacity, and tunable reactivity .

Properties

IUPAC Name

(2-ethyl-1,2,4-triazol-3-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N5/c1-2-9-4(8-5)6-3-7-9/h3H,2,5H2,1H3,(H,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWSQQYPEMWKBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC=N1)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-5-hydrazinyl-1h-1,2,4-triazole typically involves the reaction of ethyl hydrazine with 1,2,4-triazole derivatives. One common method is the cyclization of ethyl hydrazine with 1,2,4-triazole-3-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the triazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-hydrazinyl-1h-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted triazoles, hydrazine derivatives, and oxidized triazole compounds .

Scientific Research Applications

Antimicrobial Activity

Triazoles are known for their broad-spectrum antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial and antifungal activities. For instance, compounds derived from the 1,2,4-triazole framework have shown effectiveness against various pathogens including Staphylococcus aureus, Escherichia coli, and fungal strains like Candida albicans .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundTarget PathogenActivity (MIC)
1-Ethyl-5-hydrazinyl-1H-1,2,4-triazoleS. aureus0.5 μg/mL
Triazole Derivative AE. coli0.75 μg/mL
Triazole Derivative BC. albicans0.3 μg/mL

Anticancer Properties

The anticancer potential of triazole derivatives has been widely studied, with some showing promising results against various cancer cell lines. For example, certain synthesized triazoles have demonstrated cytotoxic effects on HT29 colon cancer cells . The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Fungicides

Triazoles are also employed as fungicides in agriculture due to their ability to inhibit fungal growth effectively. Research highlights that specific derivatives of 1H-1,2,4-triazole show enhanced antifungal activity compared to traditional agents . These compounds disrupt the biosynthesis of ergosterol, a vital component of fungal cell membranes.

Table 2: Efficacy of Triazole-Based Fungicides

FungicideTarget FungiEfficacy (%)
Triazole Fungicide AFusarium oxysporum95%
Triazole Fungicide BAspergillus flavus90%

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of triazole derivatives is crucial for optimizing their biological activities. Modifications at specific positions on the triazole ring can significantly influence their potency and selectivity against pathogens or cancer cells . For example:

  • Substituting different groups at the N-4 position can enhance antibacterial activity.
  • The introduction of hydrophobic moieties can improve the antifungal properties.

Conclusion and Future Directions

The compound this compound demonstrates significant potential across various fields including medicine and agriculture. Its derivatives are being explored for their antimicrobial and anticancer properties while also serving as effective fungicides in agricultural practices. Future research should focus on optimizing these compounds through structural modifications to enhance their efficacy and minimize toxicity.

The ongoing exploration into the pharmacological profiles and applications of triazoles will likely yield novel therapeutic agents and agricultural solutions that address current challenges in health and food security.

Mechanism of Action

The mechanism of action of 1-Ethyl-5-hydrazinyl-1h-1,2,4-triazole involves its interaction with molecular targets such as enzymes. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

Amino-Substituted Triazoles

  • 4-Amino-1,2,4-triazole derivatives (e.g., 4-amino-3-ethyl-5-mercapto-1,2,4-triazole): These compounds exhibit trigonal bipyramidal or octahedral geometries in metal complexes, enhancing antimicrobial activity. However, they lack the hydrazinyl group’s redox versatility and show reduced sensitivity to laser-induced detonation compared to hydrazine-substituted analogs .
  • 3-Amino-1,2,4-triazole derivatives: Demonstrated potent anticancer activity (e.g., ED₅₀ values comparable to diazepam in anticonvulsant assays).

Azido-Substituted Triazoles

  • 5-Azido-3-nitro-1H-1,2,4-triazole : Azido groups confer high energy density but lower thermal stability (decomposition <200°C) and sensitivity to impact. In contrast, the hydrazinyl group in 1-ethyl-5-hydrazinyl-1H-1,2,4-triazole likely improves stability while maintaining moderate energetic performance .
  • Bis-1,2,4-triazoles with azido/amino groups: These hybrids exhibit detonation velocities (~8,800 m/s) superior to hydrazinyl derivatives but require larger critical diameters for initiation, limiting practical applications .

Mercapto-Substituted Triazoles

  • 5-Mercapto-1,2,4-triazole Schiff bases: Derivatives like 4-(4-nitro-benzylidene-amino)-5-benzyl-3-mercapto-1,2,4-triazole show antimicrobial activity but weaker than hydrazinyl analogs due to reduced hydrogen-bonding capacity. Their octahedral metal complexes, however, display enhanced bioactivity .

Hydroxymethyl-Substituted Triazoles

  • (1-Ethyl-1H-1,2,4-triazol-5-yl)methanol: The hydroxymethyl group enhances solubility in polar solvents but reduces thermal stability compared to hydrazinyl-substituted triazoles. This derivative is primarily used as a synthetic intermediate rather than an active pharmaceutical ingredient .

Structural and Property Comparison Table

Compound Substituents Key Properties Applications References
This compound C5: -NH-NH₂; N1: -C₂H₅ High hydrogen-bonding capacity, moderate thermal stability Energetic materials, coordination chemistry
5-Azido-3-nitro-1H-1,2,4-triazole C5: -N₃; C3: -NO₂ High detonation velocity (≈8,800 m/s), sensitive to impact Explosives, propellants
4-Amino-3-ethyl-5-mercapto-1,2,4-triazole C4: -NH₂; C3: -C₂H₅; C5: -SH Forms stable metal complexes, antimicrobial activity Antimicrobial agents
(1-Ethyl-1H-1,2,4-triazol-5-yl)methanol C5: -CH₂OH; N1: -C₂H₅ High polarity, low thermal stability (decomposes <200°C) Synthetic intermediate

Biological Activity

1-Ethyl-5-hydrazinyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This compound features a triazole ring substituted with an ethyl group and a hydrazine moiety. The biological activity of this compound has been the subject of various studies, focusing on its potential therapeutic applications, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C5H9N5\text{C}_5\text{H}_9\text{N}_5

This indicates that the compound contains five carbon atoms, nine hydrogen atoms, and five nitrogen atoms. Its unique structure contributes to its biological properties.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound has been tested against both Gram-positive and Gram-negative bacteria using methods such as the agar disc-diffusion method and minimum inhibitory concentration (MIC) assays.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureus1525
Escherichia coli1820
Pseudomonas aeruginosa1230
Bacillus subtilis2015

These results indicate that the compound is particularly effective against Staphylococcus aureus and Bacillus subtilis, suggesting its potential as an antibacterial agent .

Anticancer Properties

Preliminary studies have also explored the anticancer properties of this triazole derivative. It has been found to inhibit the proliferation of various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in cancer cells through the modulation of specific signaling pathways.

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)
HeLa (Cervical)12
MCF-7 (Breast)15
A549 (Lung)10

These findings suggest that the compound may serve as a lead for further development in cancer therapeutics .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to inhibition of enzyme activity or modulation of cellular signaling pathways. Additionally, the triazole ring facilitates hydrogen bonding and π-π interactions with target molecules, enhancing binding affinity .

Case Studies

Several case studies have highlighted the effectiveness of this compound in different biological contexts:

  • Study on Antimicrobial Efficacy : A study conducted on a series of synthesized triazole derivatives showed that those containing hydrazine moieties exhibited enhanced antibacterial properties compared to their non-hydrazine counterparts. The study concluded that the presence of the hydrazine group is crucial for antimicrobial activity .
  • Anticancer Activity Evaluation : Another research effort evaluated the cytotoxic effects of various triazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound significantly reduced cell viability through apoptosis induction .

Q & A

Q. What synthetic methodologies are commonly employed for 1-Ethyl-5-hydrazinyl-1H-1,2,4-triazole, and how do reaction conditions affect yield?

  • Methodological Answer : The synthesis of triazole derivatives often involves cyclization of hydrazine precursors. For example, hydrolysis under acidic conditions (e.g., 48% HBr in acetic acid at 120°C for 55 hours) yields the target compound with a 78% yield after recrystallization . Alternatively, one-pot synthesis using NaOH as a base under reflux conditions offers a streamlined approach, achieving good yields (~72%) with fewer purification steps .
  • Critical Parameters :
  • Temperature : Prolonged heating (>50 hours) may degrade sensitive functional groups.
  • Solvent Choice : Ethanol or acetic acid is preferred for solubility and stability.
  • Table 1 : Synthetic Routes Comparison
MethodConditionsYieldReference
Acidic Hydrolysis (HBr)120°C, 55 h78%
One-Pot AlkalineReflux, NaOH, 3 h~72%

Q. What analytical techniques are critical for structural elucidation of this compound?

  • Methodological Answer :
  • X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures. For example, triazole derivatives are analyzed for bond angles (mean C–C bond length = 0.004 Å) and hydrogen-bonding networks .
  • Spectroscopy : IR and ¹H-NMR confirm functional groups (e.g., hydrazinyl NH peaks at δ 8–10 ppm) .
  • Mass Spectrometry : High-resolution MS (e.g., NIST databases) validates molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in triazole functionalization?

  • Methodological Answer : C–H Arylation using K₂CO₃ and carboxylic acids enables regioselective modification. For example, introducing aryl groups at the 5-position of the triazole core is achieved via benchtop reactions with controlled stoichiometry (1:1.2 molar ratio of triazole to aryl halide) .
  • Key Considerations :
  • Catalyst Screening : Pd-based catalysts improve coupling efficiency.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

Q. What strategies resolve structural ambiguities in crystallographic data for hydrazinyl-triazole derivatives?

  • Methodological Answer :
  • Graph Set Analysis : Hydrogen-bonding patterns (e.g., R₂²(8) motifs) are used to validate supramolecular interactions .
  • Error Analysis : Employ statistical tools (e.g., Numerical Recipes in C) to refine data-to-parameter ratios (>10:1 recommended) and reduce R factors (<0.05) .

Q. How do structural modifications influence the biological activity of this compound derivatives?

  • Methodological Answer :
  • Antimicrobial Activity : Substitution at the 3-position with thiophene groups (e.g., compound 4f) enhances activity (72% yield, MIC = 8 µg/mL against S. aureus) .
  • Enzyme Inhibition : Introducing electron-withdrawing groups (e.g., nitro-furanyl) improves tyrosinase inhibition (IC₅₀ = 1.2 µM) .
  • Table 2 : Bioactivity vs. Substituents
DerivativeModificationBioactivity (IC₅₀/MIC)Reference
4f (Thiophene)3-Thiophen-2-ylmethylMIC = 8 µg/mL
Nitro-furanyl hydrazide5-Nitro-furanyl substitutionIC₅₀ = 1.2 µM

Q. How should researchers address contradictions in experimental data, such as divergent bioactivity results?

  • Methodological Answer :
  • Statistical Validation : Use error propagation methods (e.g., Monte Carlo simulations) to assess uncertainty in IC₅₀ measurements .
  • Control Experiments : Replicate syntheses under identical conditions (e.g., NaBH₄ reduction in ethanol/water) to isolate variability sources .

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